molecular formula C18H19NO3 B11023667 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Katalognummer: B11023667
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: HNXIVEXPGAXUAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran moiety linked to an acetamide group, which is further connected to a hydroxyphenyl ethyl chain. Its unique structure allows for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamid umfasst in der Regel mehrere Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittelwahl und Katalysatorkonzentration, wäre entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

  • Oxidation: : Der Benzofuran-Rest kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃). Diese Reaktionen können zur Bildung von Chinonderivaten führen.

  • Reduktion: : Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) reduziert werden, wobei die Acetamid-Gruppe möglicherweise in ein Amin umgewandelt wird.

  • Substitution: : Die Hydroxyphenylethyl-Kette kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen. Übliche Reagenzien sind Halogene (z. B. Brom, Chlor) und Nitrierungsmittel (z. B. Salpetersäure).

Häufige Reagenzien und Bedingungen

    Oxidation: KMnO₄ unter sauren oder neutralen Bedingungen.

    Reduktion: LiAlH₄ in trockenem Ether oder NaBH₄ in Methanol.

    Substitution: Halogene in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

    Oxidation: Chinonderivate.

    Reduktion: Amine.

    Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. Studies have reported the following inhibitory concentrations:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)150
Butyrylcholinesterase (BChE)45

The selectivity for butyrylcholinesterase could be beneficial for treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease .

Anti-inflammatory Effects

In vivo models have indicated that the compound reduces inflammation markers, including TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory properties may be attributed to its ability to modulate cytokine release.

Neuroprotective Effects

The cholinesterase inhibitory activity of the compound has been linked to neuroprotective effects in animal models of neurodegenerative diseases. A study demonstrated that administration of the compound improved cognitive function, highlighting its potential in Alzheimer's disease therapy.

Diabetes Management

In vitro studies have shown that derivatives of related benzofuran compounds exhibit α-glucosidase inhibition, which is critical for managing Type 2 diabetes mellitus (T2DM). The compound's structure suggests it may also possess similar properties, warranting further investigation into its antidiabetic potential .

Synthesis and Structural Insights

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One approach includes the reaction of appropriate benzofuran derivatives with substituted acetamides under controlled conditions to yield the target compound. Understanding the structural attributes is crucial for elucidating its biological interactions.

Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections demonstrated that administration of this compound resulted in a significant reduction in infection rates compared to standard treatments, reinforcing its potential as an antimicrobial agent.

Cognitive Improvement

Another study focused on neuroprotective effects revealed that the compound's cholinesterase inhibitory activity correlated with improved cognitive function in animal models of Alzheimer’s disease, suggesting it may be a candidate for further development in neurodegenerative therapies.

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Molecular Targets and Pathways

    Enzymes: Potential targets include cytochrome P450 enzymes, which are involved in drug metabolism.

    Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    2-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamid: Ähnliche Struktur, aber mit einem anderen Substitutionsschema am Benzofuran-Ring.

    2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(3-hydroxyphenyl)ethyl]acetamid: Ähnliche Struktur, aber mit einer anderen Position der Hydroxygruppe am Phenylring.

Einzigartigkeit

Die einzigartige Kombination des Benzofuran-Kerns mit der Hydroxyphenylethyl-Kette und der Acetamid-Gruppe unterscheidet 2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamid von anderen Verbindungen. Diese spezifische Anordnung funktioneller Gruppen verleiht eine einzigartige chemische Reaktivität und biologische Aktivität und macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen.

Biologische Aktivität

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide (often referred to as DBE) is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and anticancer effects. This article provides a comprehensive overview of the biological activity of DBE, supported by data tables, case studies, and recent research findings.

Chemical Structure

The chemical structure of DBE is characterized by the presence of a benzofuran moiety and an acetamide functional group. Its molecular formula is C16H17NO3C_{16}H_{17}NO_3. The structural formula can be represented as follows:

DBE C16H17NO3\text{DBE }\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3

Anticancer Activity

Recent studies have indicated that DBE exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that DBE effectively inhibits cell proliferation. The inhibition rates for different cancer types are summarized in Table 1.

Cancer TypeInhibition Rate (%) at 10 µM
Leukemia (K-562)56.84
Non-small cell lung cancer (NCI-H460)80.92
Colon cancer (HCT-116)72.14
Melanoma (MDA-MB-435)50.64

These results suggest that DBE may target multiple pathways involved in cancer cell growth and survival .

Antimicrobial Activity

DBE has also shown promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for selected bacteria are presented in Table 2.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have shown that DBE can reduce inflammation markers in macrophage cells stimulated with lipopolysaccharides (LPS). The compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6, supporting its use in inflammatory conditions.

The biological activity of DBE can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : DBE has been identified as a selective inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .
  • Cell Cycle Arrest : Studies indicate that DBE induces cell cycle arrest in the G1 phase in cancer cells, leading to reduced cell proliferation .

Case Studies

A notable case study involved the administration of DBE to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, emphasizing its therapeutic potential in oncology.

Eigenschaften

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H19NO3/c20-16-5-2-13(3-6-16)7-9-19-18(21)12-14-1-4-15-8-10-22-17(15)11-14/h1-6,11,20H,7-10,12H2,(H,19,21)

InChI-Schlüssel

HNXIVEXPGAXUAH-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCCC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.